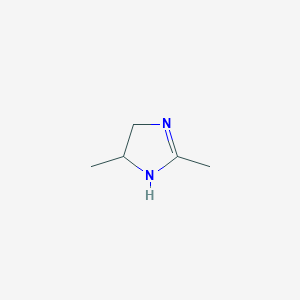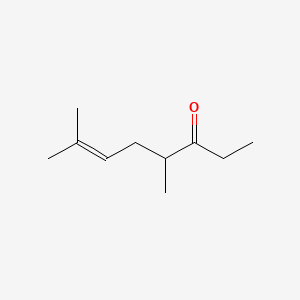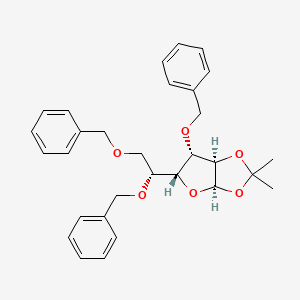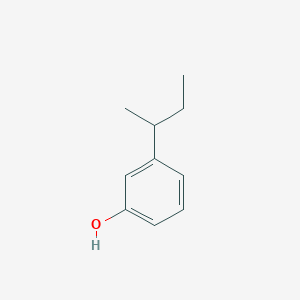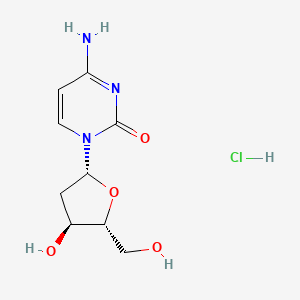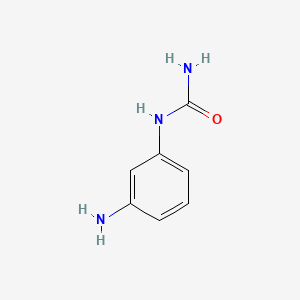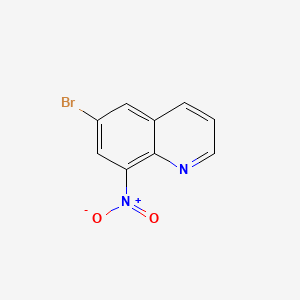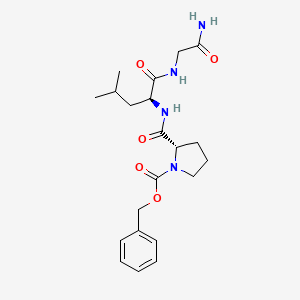
Z-Pro-Leu-Gly-NH2
Vue d'ensemble
Description
Z-Pro-leu-gly-NH2 is a peptide compound . It has a molecular formula of C21H30N4O5 and a molecular weight of 418.49 . It is also known as benzyl (2S)-2- { [ ( (1S)-1- { [ (2-amino-2-oxoethyl)amino]carbonyl}-3-methylbutyl)amino]carbonyl}-1-pyrrolidinecarboxylate .
Synthesis Analysis
The synthesis of this compound involves the design, synthesis, and pharmacological evaluation of conformationally constrained peptidomimetics containing lactam, bicyclic, and spiro-bicyclic scaffolds .Molecular Structure Analysis
The bioactive conformation of this compound is a type II β-turn . Peptidomimetics designed to mimic either a type VI β-turn or polyproline II helix conformation yielded molecules that were able to modulate dopamine receptors because of their ability to place the carboxamide NH2 pharmacophore in the same topological space as that seen in the type II β-turn .Chemical Reactions Analysis
This compound has been used as an allosteric modulator of the dopamine D2 receptor . Both positive and negative modes of modulation were possible for the same series of peptidomimetics simply as a result of minor differences in the stereochemistry about the bridgehead carbon within the scaffold .Physical And Chemical Properties Analysis
This compound is a solid powder . It has a molecular formula of C21H30N4O5 and a molecular weight of 418.49 .Applications De Recherche Scientifique
Neurophysiologie
Z-Pro-Leu-Gly-NH2 est un fragment du neuropeptide ocytocine, qui joue un rôle significatif dans la neurophysiologie des comportements sociaux et des réponses émotionnelles . Il est synthétisé dans l'hypothalamus et affecte diverses régions du cerveau, influençant des comportements tels que les interactions sociales, la réponse de la mémoire aux stimuli sociaux et les processus de prise de décision .
Pharmacologie
En recherche pharmacologique, this compound sert de cible pour le développement de modulateurs allostériques du récepteur de la dopamine D2 . Cela a des implications pour la compréhension et le traitement potentiel de maladies liées à la neurotransmission dopaminergique, telles que la maladie de Parkinson et la schizophrénie.
Recherche sur les antioxydants
La séquence peptidique au sein de this compound a été étudiée pour ses propriétés antioxydantes. La recherche dans ce domaine se concentre sur la capacité du peptide à restaurer les modèles de stress oxydatif dans les environnements cellulaires, ce qui a des applications potentielles en science alimentaire, en pharmacie et en cosmétique .
Endocrinologie
Faisant partie de l'ocytocine, this compound est impliqué dans diverses fonctions endocriniennes. Il module un large éventail de fonctions physiologiques et de comportements, y compris le comportement alimentaire, la réactivité émotionnelle et le comportement maternel .
Études cardiovasculaires
Le système ocytocinergique, auquel this compound contribue, s'est avéré avoir des effets sur le système cardiovasculaire. Il influence les fonctions cardiaques et pourrait être une cible potentielle pour les interventions thérapeutiques dans les maladies cardiaques .
Santé reproductive
This compound, par son rôle dans le système ocytocinergique, affecte la santé reproductive. Il est impliqué dans la régulation des contractions utérines pendant le travail et a été étudié pour ses applications potentielles dans la gestion des troubles reproductifs .
Mécanisme D'action
Target of Action
Z-Pro-leu-gly-NH2, also known as Melanocyte-stimulating hormone release inhibiting factor-1 (MIF-1), is an endogenous brain peptide . The primary targets of this compound are the neurokinin-1 receptor (NK1R) and dopamine receptors . These receptors play a crucial role in various physiological functions and disease processes, including mood regulation, anxiety, depression, memory, Parkinson’s disease, and cancer .
Mode of Action
This compound interacts with its targets, primarily the NK1R and dopamine receptors, to modulate their activity . The interaction with NK1R is particularly significant in cancer development and progression, where it initiates and activates signaling pathways involved in these processes . The interaction with dopamine receptors is crucial in modulating dopaminergic neurotransmission .
Biochemical Pathways
The interaction of this compound with NK1R and dopamine receptors affects several biochemical pathways. In the context of cancer, the substance P/NK1R system, which this compound is part of, is involved in the initiation and activation of signaling pathways that contribute to cancer development and progression . These pathways trigger a variety of effector mechanisms, including protein synthesis and several transcription factors, modulating the expression of genes involved in these processes .
Pharmacokinetics
It’s known that this compound has remarkable stability in human blood, which, coupled with its persisting biological activity, makes it a worthwhile candidate as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, depending on the context. In cancer, for example, the activation of the substance P/NK1R system by this compound can contribute to carcinogenesis processes such as angiogenesis, mitogenesis, metastasis, and other growth-related events . In the context of Parkinson’s disease and depression, this compound has been shown to alleviate symptoms .
Safety and Hazards
Orientations Futures
The oxytocinergic system, which includes the neuropeptide Z-Pro-leu-gly-NH2, continues to be the focus of intense exploratory research in animals and humans, as a possible therapeutic agent for the treatment of different neuropsychiatric disorders such as autism, eating disorders, schizophrenia, and anxiety-related disorders .
Propriétés
IUPAC Name |
benzyl (2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O5/c1-14(2)11-16(19(27)23-12-18(22)26)24-20(28)17-9-6-10-25(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIXEKXBUUHYHX-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of N-terminal modification on the conformation of Pro-Leu-Gly-NH2?
A1: Research indicates that N-terminal modifications significantly influence the conformation of Pro-Leu-Gly-NH2. While the unmodified tripeptide and its t-Boc derivative adopt a type-II beta-turn conformation at the Leu-Gly sequence, the Z-protected analog (Z-Pro-Leu-Gly-NH2) exhibits an open folded structure. [] This highlights the role of N-terminal groups in dictating peptide backbone conformation.
Q2: How does this compound behave in solution, and does it form aggregates?
A2: The behavior of this compound in solution is influenced by factors like pH, solvent, and concentration. Interestingly, unlike N-protonated melanostatin or its hydrochloride salt, this compound does not show aggregation in dimethylsulfoxide solutions. [] This suggests that the benzyloxycarbonyl (Z) protecting group may hinder the formation of intermolecular hydrogen bonds that drive aggregation in the unmodified peptide.
Q3: Can thermolysin and α-chymotrypsin be used to synthesize this compound and related tripeptides?
A3: Yes, enzymatic synthesis of this compound and related tripeptides containing proline has been successfully achieved using thermolysin and α-chymotrypsin as catalysts. [, ] Researchers have optimized reaction conditions like pH, enzyme concentration, and substrate ratios to obtain optimal yields for these tripeptides.
Q4: Beyond its use in peptide synthesis, has this compound been investigated for any biological activity?
A4: While not explicitly studied in the provided research, the close structural similarity of this compound to melanostatin (Pro-Leu-Gly-NH2) suggests it might possess similar biological properties. Melanostatin is known to influence learning and memory processes. For instance, administering this compound immediately after training in passive avoidance tests enhanced memory retention in animal models. []
Q5: What spectroscopic techniques have been used to study this compound and its analogs?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, has been instrumental in understanding the conformational preferences and aggregation behavior of this compound and related peptides in various solvents. [] Additionally, X-ray diffraction has been utilized to elucidate the three-dimensional structures of backbone-modified analogs of this compound, providing insights into the structural impact of modifications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




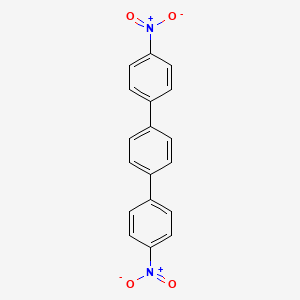
![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)

